molecular formula C7H7FN2O3S B8556643 4-fluoro-3-sulfamoylbenzamide

4-fluoro-3-sulfamoylbenzamide

Cat. No.: B8556643
M. Wt: 218.21 g/mol
InChI Key: ONVPPXKVILNVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-sulfamoylbenzamide is a useful research compound. Its molecular formula is C7H7FN2O3S and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7FN2O3S

Molecular Weight

218.21 g/mol

IUPAC Name

4-fluoro-3-sulfamoylbenzamide

InChI

InChI=1S/C7H7FN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13)

InChI Key

ONVPPXKVILNVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-sulphamoylbenzoic acid (5.4 mmol) in thionyl chloride (10 mL) is refluxed for 4 hours. The reagent is then removed by distillation under reduced pressure and the residue is re-dissolved in dry toluene (10 mL). The solvent is removed by distillation under reduced pressure. This operation is repeated twice, and then the residue is dissolved in dry dioxane (10 mL), and ammonia (6 mmol) and pyridine (6 mmol) are added. After one hour, the solvent is removed under reduced pressure and the residue is taken up in methanol (5 mL), and then water (30 mL) is added. The precipitate obtained is collected by filtration, washed with water and dried.
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
reactant
Reaction Step Two

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